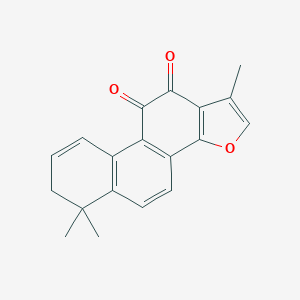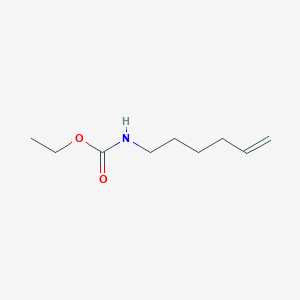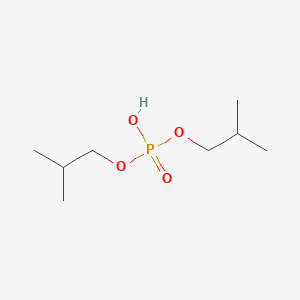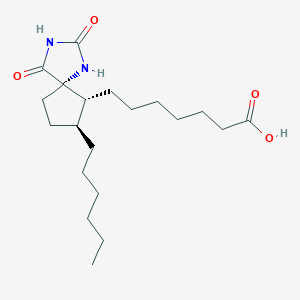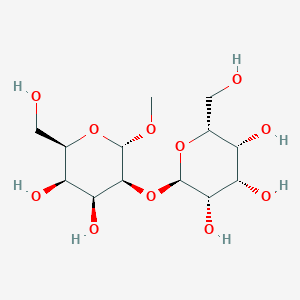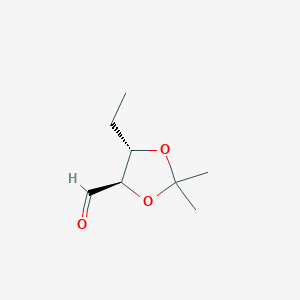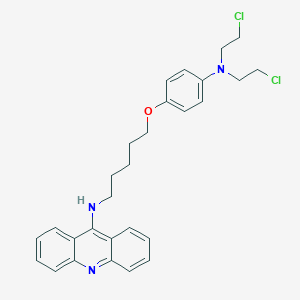
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-, also known as AC-5, is a synthetic compound that has been developed for scientific research purposes. It is a member of the acridine family of compounds, which have been shown to have a range of biological activities. AC-5 has been studied for its potential as an anticancer agent, and its mechanism of action and physiological effects have been investigated extensively.
作用机制
The mechanism of action of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is not fully understood, but it is thought to involve DNA intercalation and inhibition of topoisomerase II activity. These actions lead to DNA damage and cell death in cancer cells. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate DNA damage response pathways. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-. One area of interest is the development of more efficient synthesis methods for 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- and its derivatives. Another area of interest is the investigation of the potential of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- as a combination therapy with other anticancer agents. In addition, further research is needed to understand the mechanism of action of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- and its effects on cancer stem cells. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- as a cancer therapy.
合成方法
The synthesis of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is a multi-step process that involves the reaction of several different chemical compounds. The starting material for the synthesis is 9-aminoacridine, which is reacted with 5-bromo-1-pentanol to produce a bromoalkyl derivative. This derivative is then reacted with 4-(bis(2-chloroethyl)amino)phenol to produce the final product, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-.
科学研究应用
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been studied extensively for its potential as an anticancer agent. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to have activity against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
属性
CAS 编号 |
125173-74-2 |
|---|---|
产品名称 |
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- |
分子式 |
C28H31Cl2N3O |
分子量 |
496.5 g/mol |
IUPAC 名称 |
N-[5-[4-[bis(2-chloroethyl)amino]phenoxy]pentyl]acridin-9-amine |
InChI |
InChI=1S/C28H31Cl2N3O/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)34-21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32) |
InChI 键 |
NIZDVIQCEKPWHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl |
其他 CAS 编号 |
125173-74-2 |
同义词 |
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)
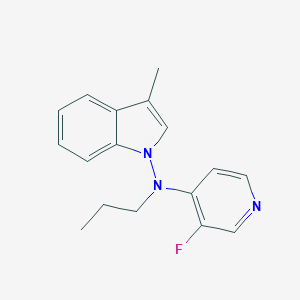
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)




